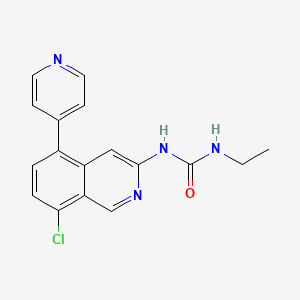![molecular formula C6H12N2 B12844751 (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional framework that can impart unique physicochemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the nucleophilic addition of hydrazine to a suitable bicyclo[1.1.1]pentane precursor. This reaction often requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently .
Industrial Production Methods
Industrial production methods for (3-Methyl-1-bicyclo[11 scalable methods for the synthesis of bicyclo[1.1.1]pentane derivatives have been developed, which could potentially be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, potentially altering their function. The hydrazine group can form hydrogen bonds or participate in redox reactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Hydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Uniqueness
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to the combination of the bicyclo[1.1.1]pentane core and the hydrazine group. This combination imparts unique physicochemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3 |
InChI-Schlüssel |
SJKTWPBCEQDNCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


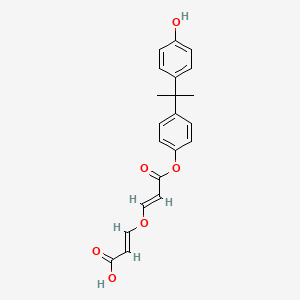

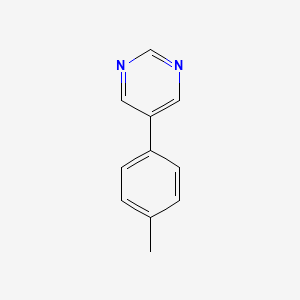
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
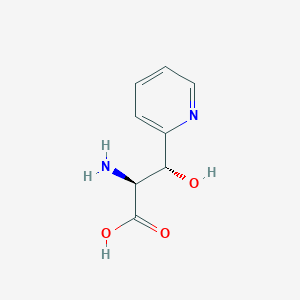
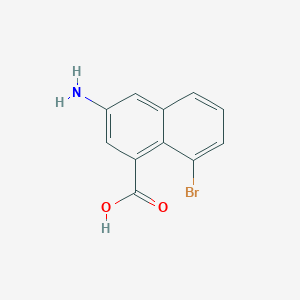
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12844719.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
